molecular formula C13H13NO2 B3177101 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 127717-75-3

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3177101
CAS No.: 127717-75-3
M. Wt: 215.25 g/mol
InChI Key: DAALIUNWQOKDIJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound features a methoxyphenyl group and a methyl group attached to the pyrrole ring, along with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine and acetylacetone under acidic conditions. The reaction typically proceeds through a cyclization process, forming the pyrrole ring structure. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde and its derivatives depends on their specific molecular targets and pathways. For instance, if a derivative exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, modulating their function. The exact mechanism would vary based on the specific application and the nature of the derivative.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:

  • 1-(4-Methoxyphenyl)-5-methyl-1H-indole-2-carbaldehyde
  • 1-(4-Methoxyphenyl)-5-methyl-1H-imidazole-2-carbaldehyde

These compounds share structural similarities but differ in their heterocyclic ring systems (pyrrole, indole, imidazole). The differences in ring structure can lead to variations in chemical reactivity, biological activity, and potential applications. For example, indole and imidazole derivatives are known for their diverse pharmacological properties, which may differ from those of pyrrole derivatives.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAALIUNWQOKDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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